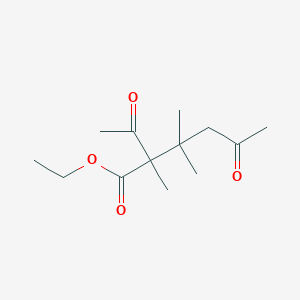![molecular formula C16H21NO2 B14400155 2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one CAS No. 89787-31-5](/img/structure/B14400155.png)
2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexanone ring substituted with an acetyl group and a dimethylamino group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common method involves the Friedel-Crafts acylation of a dimethylamino-substituted benzene derivative with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the acetylated aromatic compound, which is then subjected to further reactions to introduce the cyclohexanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one involves its interaction with specific molecular targets. The acetyl and dimethylamino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclohexanone ring provides structural stability and can undergo further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
2-Acetylphenylcyclohexanone: Lacks the dimethylamino group, resulting in different reactivity and applications.
2-(Dimethylamino)phenylcyclohexanone:
Uniqueness
This detailed article provides a comprehensive overview of 2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89787-31-5 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
2-[5-acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one |
InChI |
InChI=1S/C16H21NO2/c1-11(18)12-8-9-15(17(2)3)14(10-12)13-6-4-5-7-16(13)19/h8-10,13H,4-7H2,1-3H3 |
InChI Key |
IXRCTXPSQDJHIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N(C)C)C2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
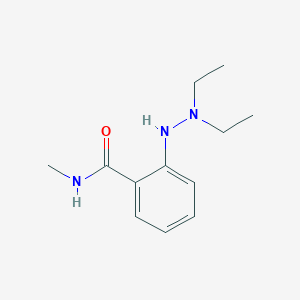
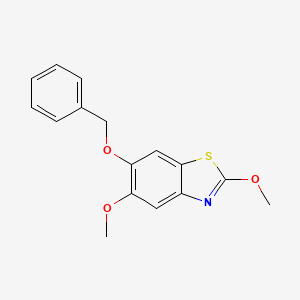
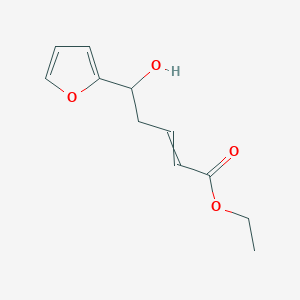
![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)


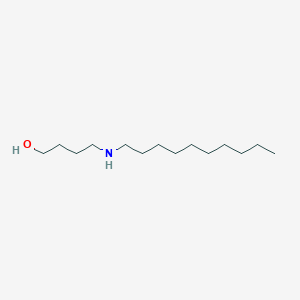
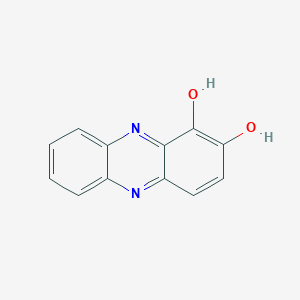
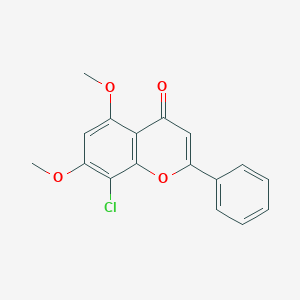
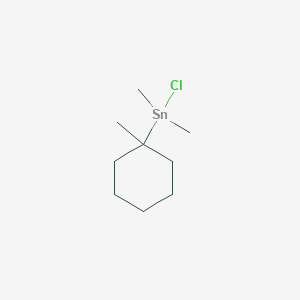
![5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide](/img/structure/B14400136.png)
